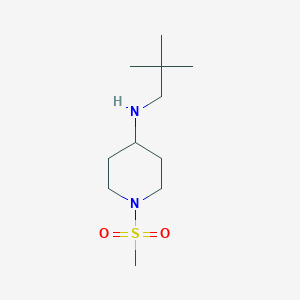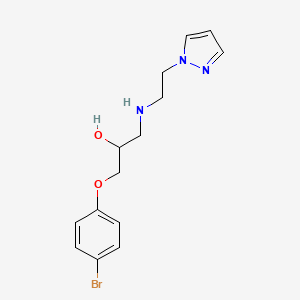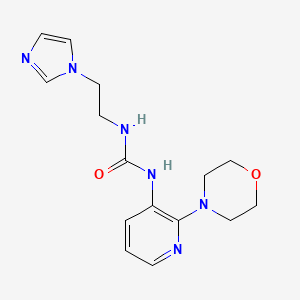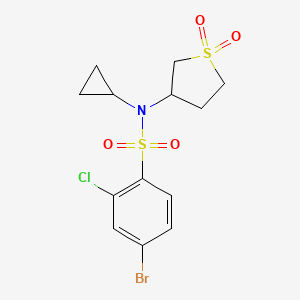
1-(Methylsulfonyl)-n-neopentylpiperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methylsulfonyl)-n-neopentylpiperidin-4-amine is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a piperidine ring substituted with a neopentyl group and a methylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylsulfonyl)-n-neopentylpiperidin-4-amine typically involves the reaction of neopentylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. The general reaction scheme can be represented as follows:
Neopentylamine+Methanesulfonyl chloride→this compound
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up processes. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Methylsulfonyl)-n-neopentylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the methylsulfonyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Methylsulfonyl)-n-neopentylpiperidin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(Methylsulfonyl)-n-neopentylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can modulate various biochemical pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-(Methylsulfonyl)-4-prolylpiperazine: Shares the methylsulfonyl group but differs in the piperazine ring structure.
2-(4-Methylsulfonylphenyl)indole: Contains a methylsulfonyl group attached to an indole ring.
Uniqueness: 1-(Methylsulfonyl)-n-neopentylpiperidin-4-amine is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development.
Eigenschaften
IUPAC Name |
N-(2,2-dimethylpropyl)-1-methylsulfonylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2S/c1-11(2,3)9-12-10-5-7-13(8-6-10)16(4,14)15/h10,12H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIZPMXWFIOGMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1CCN(CC1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Bromo-5-chloro-2-methoxyphenyl)sulfonylamino]-5-methylbenzoic acid](/img/structure/B7571843.png)
![N-[2-(3-fluorophenoxy)ethyl]-4-(oxolan-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B7571855.png)
![2-[(3-cyano-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]propanamide](/img/structure/B7571856.png)
![5-[(4-bromophenyl)methyl-methylsulfamoyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7571862.png)


![1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine](/img/structure/B7571896.png)

![N-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7571906.png)
![N-[4-(2-piperidin-1-ylethyl)phenyl]-1H-indole-6-carboxamide](/img/structure/B7571908.png)
![Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate](/img/structure/B7571916.png)

